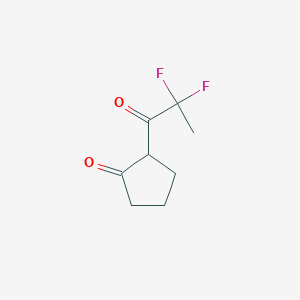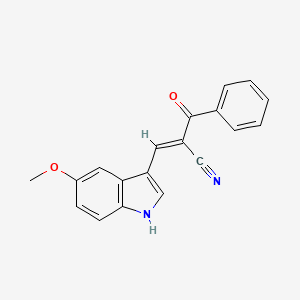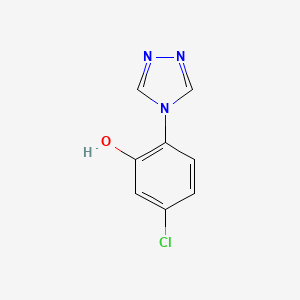![molecular formula C11H19N3 B13074300 1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine](/img/structure/B13074300.png)
1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine is an organic compound that features a cyclohexane ring substituted with a methyl group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine typically involves the following steps:
Formation of the 4-methylcyclohexylmethyl intermediate: This can be achieved through the alkylation of cyclohexane with methyl iodide in the presence of a strong base such as sodium hydride.
Coupling with imidazole: The intermediate is then reacted with imidazole in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the imidazole ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated imidazole derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
1-methylcyclohexylmethyl-imidazole: Similar structure but lacks the 4-methyl group on the cyclohexane ring.
4-methylcyclohexylmethyl-pyridine: Contains a pyridine ring instead of an imidazole ring.
1-ethyl-4-methylcyclohexane: Similar cyclohexane structure but with different substituents.
Uniqueness: 1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine is unique due to the specific combination of the cyclohexane ring with a methyl group and an imidazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
1-[(4-methylcyclohexyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C11H19N3/c1-9-2-4-10(5-3-9)8-14-7-6-13-11(14)12/h6-7,9-10H,2-5,8H2,1H3,(H2,12,13) |
InChI Key |
VFVBKKQMLMGBFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CN2C=CN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


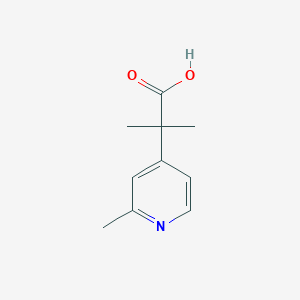
![3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B13074221.png)
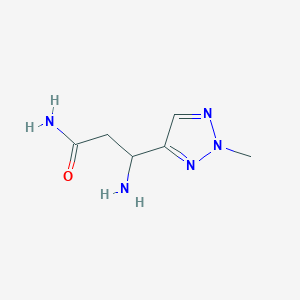
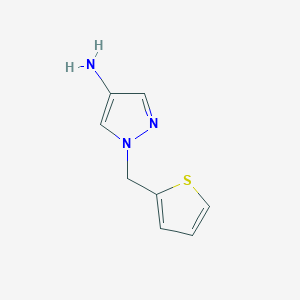
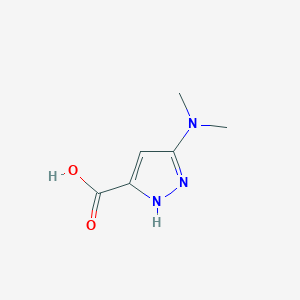
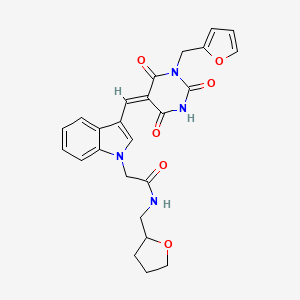
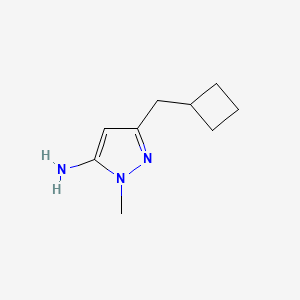
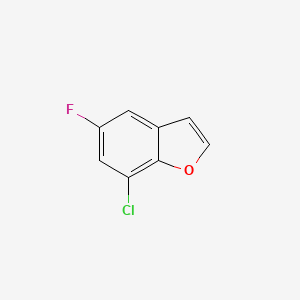
![(E)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxy-N-phenylbut-2-enamide](/img/structure/B13074256.png)

![2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid](/img/structure/B13074273.png)
